Vanadium dioxide

Description

Propriétés

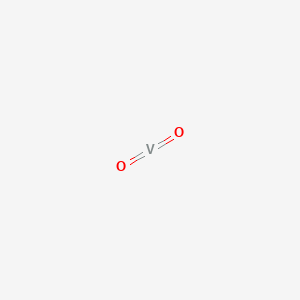

IUPAC Name |

dioxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUMUEUJTSXQOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[V]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

VO2, O2V | |

| Record name | Vanadium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vanadium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065194 | |

| Record name | Vanadium oxide (VO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.940 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline solid; Insoluble in water; [MSDSonline] | |

| Record name | Vanadium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-21-4 | |

| Record name | Vanadium dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium oxide (VO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium oxide (VO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium oxide (VO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vanadium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vanadium dioxide semiconductor-to-metal transition mechanism

An In-depth Technical Guide to the Semiconductor-to-Metal Transition Mechanism in Vanadium Dioxide

For Researchers, Scientists, and Drug Development Professionals.

This compound (VO₂) is a strongly correlated material renowned for its rapid and reversible semiconductor-to-metal transition (SMT) at a critical temperature (Tc) of approximately 68°C (341 K).[1][2] This transition is accompanied by a structural change from a low-temperature monoclinic (M1) insulating phase to a high-temperature tetragonal (rutile) metallic phase, resulting in drastic changes in its electrical and optical properties.[3] The underlying mechanism of this transition has been a subject of intense research and debate, with two primary theories taking center stage: the Peierls transition, a structurally-driven phenomenon, and the Mott transition, an electron-correlation-driven event. This technical guide provides a comprehensive overview of the core mechanisms of the VO₂ SMT, detailing the theoretical underpinnings, experimental evidence, and the influence of external factors such as strain and doping. Detailed experimental protocols for key characterization techniques are provided, and quantitative data are summarized for comparative analysis.

Core Mechanisms of the Semiconductor-to-Metal Transition

The scientific community has been divided on the primary driving force behind the SMT in VO₂. The debate centers on whether the transition is initiated by structural changes (Peierls mechanism) or by strong electron-electron correlations (Mott mechanism).

The Peierls Transition Model

The Peierls transition model posits that the SMT is primarily driven by a structural phase transition. In the high-temperature metallic phase, VO₂ possesses a rutile crystal structure with uniform V-V spacing along the c-axis. As the material cools below the transition temperature, the lattice distorts into a monoclinic M1 phase. This distortion leads to the dimerization of vanadium atoms, creating alternating short and long V-V bond lengths.[2][4] This dimerization doubles the unit cell and opens a band gap at the Fermi level, leading to the insulating state.[5] The Peierls model is fundamentally an electron-phonon coupling phenomenon.

The Mott Transition Model

In contrast, the Mott transition model emphasizes the role of strong electron-electron Coulomb repulsion. In this scenario, the on-site Coulomb interaction (U) between the d-electrons of the vanadium atoms is significant. In the insulating phase, the strong Coulomb repulsion localizes the electrons, preventing them from conducting, thus opening a Mott-Hubbard gap. According to this model, the structural distortion is a secondary effect that follows the electronic transition. Evidence for the Mott mechanism comes from studies that show a metallic monoclinic phase, suggesting that the electronic and structural transitions can be decoupled.

A Unified Perspective: The Cooperative Peierls-Mott Model

Increasingly, evidence suggests that the SMT in VO₂ is not purely a Peierls or a Mott transition but rather a cooperative phenomenon where both mechanisms play a crucial role. Some studies propose a staged transition, where an electron-correlation-driven Mott transition initiates the process, followed by a structure-driven Peierls transition that fully opens the band gap. First-principles calculations have shown that a significant orbital switching and V-V dimerization, characteristic of a Mott transition, opens an initial band gap, which is then widened by the twisting of the V-V chains, a hallmark of the Peierls transition.

Data Presentation: Quantitative Analysis of the SMT

The following tables summarize key quantitative data from various studies on the SMT in VO₂. These tables are designed for easy comparison of the effects of doping and the changes in lattice parameters and electronic properties during the transition.

Table 1: Transition Temperatures of Doped VO₂

| Dopant | Concentration (at. %) | Transition Temperature (°C) | Hysteresis Width (°C) | Reference |

| Undoped | - | ~68 | ~1-15 | [6] |

| W | 1.0 | 46.2 | - | [7] |

| W | 1.5 | 41.3 | - | [7] |

| W | 2.0 | 36.5 | - | [7] |

| W | 1.5 (wt %) | 38 | - | [8] |

| Mg | ~7.0 | ~47 | - | [9] |

| Cr | - | - | - | [10] |

| Mo | - | Decreases Tc | - | [11] |

| Al | - | Increases Tc | - | [9] |

| Ga | - | Increases Tc | - | [9] |

| Ge | - | Increases Tc | - | [9] |

| Nb | - | Lowers Tc | - | [9] |

| Ta | - | Lowers Tc | - | [9] |

| Ru | - | Lowers Tc | - | [9] |

Note: The transition temperature and hysteresis width can be influenced by film thickness, strain, and measurement conditions.

Table 2: Lattice Parameters of Monoclinic (M1) and Rutile (R) VO₂

| Phase | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Reference |

| Monoclinic (M1) | 5.75 | 4.52 | 5.38 | 122.6 | 123.38 | [12] |

| Monoclinic (M1) | 5.43 | 4.50 | 5.44 | 112.01 | 123.38 | [12] |

| Rutile (R) | 4.55 | 4.55 | 2.86 | 90 | 59.2 | [2] |

Note: Lattice parameters can vary with substrate-induced strain.

Table 3: Electronic Band Gap of Insulating VO₂

| Phase | Band Gap (eV) | Method | Reference |

| Monoclinic (M1) | 0.6 - 0.7 | Optical Measurements | [13] |

| Monoclinic (M1) | 0.63 | Hybrid DFT | [13] |

| Monoclinic (A) | 0.5 | Hybrid DFT | [11] |

| Monoclinic (B) | ~0 (semimetal) | Hybrid DFT | [11] |

| Monoclinic (B) | 0.76 | GGA/PBE + U | [14] |

| Monoclinic (B) | 0.66 | GGA/PBE + U | [14] |

| Monoclinic (B) | 0.70 | GGA/PBE + U | [14] |

| Ag-doped | 0.024 | DFT | [15] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following sections outline the protocols for thin film deposition and characterization techniques used to study the SMT in VO₂.

VO₂ Thin Film Deposition

-

Substrate Preparation: Single crystal substrates such as sapphire (Al₂O₃) or silicon (Si) are cleaned sequentially in ultrasonic baths of acetone, isopropanol, and deionized water.

-

Target: A high-purity V₂O₅ or metallic vanadium target is used.

-

Deposition Chamber: The chamber is evacuated to a base pressure of ~10⁻⁶ Torr.

-

Deposition Parameters:

-

Post-Deposition Annealing: The films are annealed in-situ at the deposition temperature for a period to ensure uniform oxygen stoichiometry.

-

Cooling: The films are cooled to room temperature at a controlled rate (e.g., 20 °C/min) in the same oxygen atmosphere.[4]

-

Substrate Preparation: Similar to PLD.

-

Target: High-purity vanadium or V₂O₅ target.

-

Sputtering Chamber: The chamber is evacuated to a base pressure of ~10⁻⁶ Torr.

-

Sputtering Parameters:

-

Post-Annealing: Films deposited at lower temperatures often require a post-deposition anneal in a controlled atmosphere (e.g., Ar or low-pressure O₂) to crystallize the VO₂ phase.

-

Precursor Solution: A vanadium-containing precursor, such as vanadium pentoxide (V₂O₅) powder, is dissolved in a solvent like hydrogen peroxide.[5]

-

Coating: The precursor solution is deposited onto a substrate via dip-coating or spin-coating.

-

Drying: The coated substrate is dried on a hot plate (e.g., 60 °C for 1 h).[20]

-

Annealing: The dried film is annealed in a tube furnace under a controlled atmosphere (e.g., Ar or vacuum at ~2 x 10⁻³ mbar) at temperatures typically around 500 °C for 1.5 hours to form the crystalline VO₂ phase.[5][20]

Characterization Techniques

-

Instrument: A high-resolution X-ray diffractometer equipped with a heating stage.

-

Sample Mounting: The VO₂ thin film is mounted on the heating stage.

-

Atmosphere: The measurement can be performed in air or a controlled atmosphere to prevent oxidation.

-

Heating/Cooling Cycle:

-

The sample is heated and cooled across the transition temperature range (e.g., 25 °C to 100 °C).

-

A controlled heating and cooling rate is used (e.g., 0.25 °C/s).[21]

-

XRD patterns are collected at specific temperature intervals during both heating and cooling to observe the structural changes and thermal hysteresis.

-

-

Data Acquisition: 2θ scans are performed at each temperature step to monitor the evolution of the diffraction peaks corresponding to the monoclinic and rutile phases.

-

Instrument: A Raman microscope coupled with a temperature-controlled stage.

-

Laser Excitation: A continuous wave laser (e.g., 532 nm) is used.[15]

-

Laser Power: The laser power is kept low (< 2 mW) to avoid laser-induced heating and premature phase transition.[22]

-

Heating/Cooling Cycle: The sample is heated and cooled through the SMT temperature range, and Raman spectra are acquired at different temperature points.

-

Data Acquisition: Raman spectra are collected to observe the characteristic phonon modes of the monoclinic M1 phase (e.g., peaks at ~195, 225, and 616 cm⁻¹) and their disappearance in the Raman-inactive rutile phase.[15]

-

Setup: A four-point probe measurement system with a temperature-controlled stage.

-

Contact Configuration: Four equally spaced probes are brought into contact with the surface of the VO₂ film.

-

Measurement Principle: A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes. This method minimizes the effect of contact resistance.

-

Temperature Sweep: The temperature of the sample is swept through the transition region, and the resistance is measured at regular intervals during both heating and cooling cycles.

-

Data Analysis: The sheet resistance is calculated from the measured current and voltage, and the resistivity is determined by taking the film thickness into account. A plot of resistivity versus temperature reveals the sharp drop in resistance at the SMT and the thermal hysteresis loop.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Peierls vs. Mott transition mechanisms in VO₂.

Experimental Workflows

Caption: Experimental workflow for VO₂ SMT studies.

Conclusion

The semiconductor-to-metal transition in this compound is a complex phenomenon driven by a delicate interplay of structural and electronic effects. While the Peierls and Mott models provide foundational frameworks for understanding this transition, a cooperative model that incorporates both electron-phonon coupling and strong electron-electron correlations appears to be the most accurate description. The ability to tune the transition temperature through strain engineering and doping opens up a wide range of potential applications for VO₂ in next-generation electronic and optical devices. Further research, aided by the detailed experimental protocols outlined in this guide, will continue to unravel the intricate physics of this fascinating material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. romjist.ro [romjist.ro]

- 5. nstda.or.th [nstda.or.th]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. Stabilization of the VO2(M2) Phase and Change in Lattice Parameters at the Phase Transition Temperature of WXV1–XO2 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. osti.gov [osti.gov]

- 14. Insights into first-principles characterization of the monoclinic VO2(B) polymorph via DFT + U calculation: electronic, magnetic and optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 16. scilit.com [scilit.com]

- 17. Fabrication and Optical Characterization of VO2-Based Thin Films Deposited on Practical Float Glass by Magnetron Sputtering and Professional Annealing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. nsfc.gov.cn [nsfc.gov.cn]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Metal-insulator transition effect on Graphene/VO2 heterostructure via temperature-dependent Raman spectroscopy and resistivity measurement - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core: An In-depth Technical Guide to the Fundamental Electronic Properties of VO₂ Thin Films

For Researchers, Scientists, and Drug Development Professionals

Vanadium dioxide (VO₂) is a strongly correlated material renowned for its rapid and reversible metal-insulator transition (MIT) near room temperature (~68°C or 341 K). This unique property, characterized by a dramatic change in electrical resistivity and optical transmittance, makes VO₂ thin films a compelling candidate for a wide array of applications, including smart windows, optical switches, and advanced electronic devices. This technical guide provides a comprehensive overview of the fundamental electronic properties of VO₂ thin films, detailing the experimental protocols for their characterization and the influence of various synthesis parameters on their performance.

The Metal-Insulator Transition: A Phenomenon of Drastic Change

The hallmark of VO₂ is its first-order phase transition from a high-temperature metallic (rutile) phase to a low-temperature insulating (monoclinic) phase.[1][2] This transition is accompanied by a change in crystal structure and a significant alteration of its electronic properties. The resistivity of VO₂ can decrease by several orders of magnitude as it transitions from the insulating to the metallic state.[3][4] This transition is hysteretic, meaning the transition temperatures for heating and cooling are different, a characteristic that is crucial for memory applications.[5]

The underlying mechanism of the MIT is a subject of ongoing research, with contributions from both electron-phonon interactions (Peierls transition) and electron-electron correlations (Mott transition). In the monoclinic insulating phase, vanadium atoms form tilted pairs (dimers), which leads to a splitting of the d-orbital energy levels and the opening of a bandgap. In the metallic rutile phase, the vanadium atoms are equally spaced, and the d-orbitals form a continuous band, allowing for metallic conduction.

Factors Influencing the Metal-Insulator Transition

The electronic properties of VO₂ thin films are highly sensitive to a variety of factors, including stoichiometry, strain, grain size, and doping.

-

Strain: Epitaxial strain, arising from the lattice mismatch between the VO₂ film and the substrate, can significantly alter the MIT temperature. Compressive strain along the c-axis of the rutile phase has been shown to lower the transition temperature, while tensile strain can increase it.[1]

-

Doping: Introducing dopant elements is a powerful method to tune the MIT characteristics. For instance, doping with tungsten (W) or molybdenum (Mo) can effectively reduce the transition temperature.[1][6][7] Conversely, doping with elements like aluminum (Al) or chromium (Cr) can increase it.[1] Magnesium (Mg) doping has been shown to both lower the transition temperature and enhance visible light transmittance.[4]

-

Oxygen Vacancies: The stoichiometry of the VO₂ film, particularly the concentration of oxygen vacancies, plays a crucial role. Oxygen deficiencies can introduce charge carriers and modify the electronic structure, generally leading to a decrease in the transition temperature.[2]

Quantitative Data Summary

The following tables summarize the key electronic properties of VO₂ thin films under various conditions, providing a comparative overview for researchers.

Table 1: Influence of Synthesis Parameters on MIT Characteristics

| Deposition Method | Substrate | Film Thickness (nm) | Deposition Temperature (°C) | Transition Temperature (Tc) (°C) | Resistivity Change (Orders of Magnitude) | Hysteresis Width (ΔH) (°C) |

| Pulsed Laser Deposition | Silicon (100) | - | 800 | 46.2 (heating), 42 (cooling) | ~2 | 4.2 |

| Magnetron Sputtering | Quartz Glass | - | - | 46 - 72 (with varying O₂ flow) | - | - |

| Radiofrequency Sputtering | α-Al₂O₃ (0001) | 3 - 150 | - | Decreases with decreasing thickness | - | - |

Table 2: Effect of Doping on MIT Properties

| Dopant | Concentration (at. %) | Host Matrix | Change in Transition Temperature (T_c) | Notes |

| Tungsten (W) | - | VO₂ | Decreases T_c | Stabilizes the metallic phase.[1] |

| Molybdenum (Mo) | - | VO₂ | Decreases T_c by ~5 K/at.% | Does not significantly alter the M1 lattice structure.[7] |

| Niobium (Nb) | - | VO₂ | Decreases T_c | Stabilizes the metallic phase.[1] |

| Magnesium (Mg) | ~7 | VO₂ | Decreases T_c by ~3 K/at.% | Enhances visible light transmittance by ~10%.[4] |

| Chromium (Cr) | - | VO₂ | Increases T_c | Stabilizes the insulating phase.[1] |

| Aluminum (Al) | - | VO₂ | Increases T_c | Stabilizes the insulating phase.[1] |

| Iron (Fe) | - | VO₂ | - | Can be used to tune thermochromic properties.[8] |

Experimental Protocols

Accurate characterization of the electronic properties of VO₂ thin films is paramount for both fundamental understanding and device optimization. Below are detailed methodologies for key experimental techniques.

Temperature-Dependent Resistivity Measurement (Four-Point Probe Method)

Objective: To measure the sheet resistance of the VO₂ thin film as a function of temperature to determine the transition temperature, resistivity change, and hysteresis width.

Apparatus:

-

Four-point probe setup with equally spaced probes

-

Source meter for supplying a constant current

-

Voltmeter for measuring the voltage drop

-

Programmable heating and cooling stage

-

Computer for data acquisition

Procedure:

-

Sample Preparation: Mount the VO₂ thin film sample on the heating stage. Ensure good thermal contact.

-

Probe Contact: Gently lower the four-point probe head onto the surface of the film. The probes should be in a linear configuration and make good ohmic contact with the film.[9][10]

-

Initial Measurement: At room temperature, apply a constant DC current through the outer two probes and measure the voltage across the inner two probes. The current should be low enough to avoid significant Joule heating.

-

Heating Cycle:

-

Begin heating the sample at a controlled rate (e.g., 2-5 °C/min).

-

Continuously record the voltage and temperature.

-

Continue heating to a temperature well above the expected transition temperature (e.g., 100 °C).

-

-

Cooling Cycle:

-

Cool the sample at the same controlled rate as the heating cycle.

-

Continuously record the voltage and temperature as the sample cools down to room temperature.

-

-

Data Analysis:

-

Calculate the sheet resistance (R_s) at each temperature point using the formula: R_s = (π/ln2) * (V/I) for a thin film.

-

Plot the logarithm of the sheet resistance as a function of temperature for both the heating and cooling cycles.

-

Determine the transition temperatures (T_c_heating and T_c_cooling) from the inflection points of the resistance curves.

-

Calculate the hysteresis width (ΔH) as the difference between T_c_heating and T_c_cooling.

-

Calculate the magnitude of the resistivity change across the transition.

-

Optical Transmittance Spectroscopy

Objective: To measure the change in optical transmittance of the VO₂ thin film as a function of wavelength and temperature.

Apparatus:

-

UV-Vis-NIR spectrophotometer

-

Heating stage with optical access

-

Temperature controller

-

Reference substrate (identical to the one used for the VO₂ film)

Procedure:

-

Sample Mounting: Mount the VO₂ thin film sample in the heating stage within the spectrophotometer's sample compartment.

-

Baseline Correction: At room temperature, record a baseline spectrum using the reference substrate.

-

Initial Spectrum: Record the transmittance spectrum of the VO₂ thin film at room temperature over the desired wavelength range (e.g., 300-2500 nm).

-

Heating Cycle:

-

Heat the sample to a temperature above the MIT (e.g., 90-100 °C).[8]

-

Allow the temperature to stabilize.

-

Record the transmittance spectrum of the film in its metallic state.

-

-

Data Analysis:

-

Plot the transmittance spectra at both low and high temperatures.

-

Analyze the change in transmittance, particularly in the near-infrared region, to quantify the optical switching performance.

-

X-ray Diffraction (XRD)

Objective: To determine the crystal structure and orientation of the VO₂ thin film at different temperatures, confirming the phase transition.

Apparatus:

-

X-ray diffractometer with a heating stage

-

X-ray source (typically Cu Kα)

Procedure:

-

Sample Alignment: Mount the VO₂ thin film on the heating stage and align it with respect to the incident X-ray beam. For thin films, a four-circle diffractometer is often used for precise alignment.[11]

-

Room Temperature Scan: Perform a 2θ-ω scan at room temperature to obtain the diffraction pattern of the monoclinic phase. The scan range should cover the expected diffraction peaks for VO₂.[12]

-

High-Temperature Scan: Heat the sample to a temperature above the MIT (e.g., 100 °C) and allow it to stabilize.

-

High-Temperature Scan: Perform another 2θ-ω scan to obtain the diffraction pattern of the rutile phase.[13]

-

Data Analysis:

-

Identify the diffraction peaks in both patterns and compare them to standard diffraction data for the monoclinic and rutile phases of VO₂ to confirm the crystal structures.

-

Analyze the peak positions and intensities to determine the film's crystallographic orientation and texture.

-

Atomic Force Microscopy (AFM)

Objective: To characterize the surface morphology, grain size, and roughness of the VO₂ thin film.

Apparatus:

-

Atomic Force Microscope

-

Appropriate AFM probes (cantilevers with sharp tips)

Procedure:

-

Sample Mounting: Securely mount the VO₂ thin film sample on the AFM stage.

-

Probe Installation and Laser Alignment: Install a suitable AFM probe and align the laser onto the cantilever and the photodetector.

-

Imaging:

-

Engage the tip with the sample surface in either contact or tapping mode. Tapping mode is often preferred for delicate samples to minimize surface damage.

-

Scan the desired area of the film surface (e.g., 1x1 µm² or 5x5 µm²).[5]

-

Collect topography and phase images.

-

-

Data Analysis:

-

Use the AFM software to analyze the topography images to determine the root-mean-square (RMS) roughness and visualize the surface features.

-

Analyze the images to estimate the average grain size and observe the grain morphology.[14]

-

Mandatory Visualizations

References

- 1. Modulation-doping a correlated electron insulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 3. researchgate.net [researchgate.net]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Surfaces of VO2‐Polymorphs: Structure, Stability and the Effect of Doping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. umu.se [umu.se]

- 10. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]

- 11. wm.edu [wm.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Deep Dive into the Crystal Structures of Vanadium Dioxide: Monoclinic vs. Rutile Phases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vanadium dioxide (VO₂) is a remarkable material renowned for its rapid and reversible metal-insulator transition (MIT) at approximately 68°C (341 K).[1][2] This first-order phase transition involves a significant change in the material's crystal structure, evolving from a low-temperature monoclinic (M1) insulating phase to a high-temperature tetragonal (rutile) metallic phase.[1][3] This dramatic switch in electronic and optical properties has positioned VO₂ as a highly promising candidate for a multitude of applications, including smart windows, optical switches, and advanced sensing technologies.[4] Understanding the intricate details of the monoclinic and rutile crystal structures is paramount for harnessing the full potential of this quantum material.

Crystal Structure Comparison: A Tale of Two Phases

The fundamental difference between the insulating monoclinic and metallic rutile phases of VO₂ lies in the arrangement of the vanadium and oxygen atoms within the crystal lattice. This rearrangement directly influences the electronic band structure and, consequently, the material's conductivity.

The High-Temperature Rutile (R) Phase

Above the transition temperature, VO₂ adopts a tetragonal rutile crystal structure belonging to the space group P4₂/mnm.[1] In this phase, the vanadium atoms form evenly spaced chains along the c-axis of the crystal. Each vanadium atom is octahedrally coordinated to six oxygen atoms, forming VO₆ octahedra. These octahedra share edges along the c-axis and corners with neighboring octahedra in the ab-plane. The uniform V-V spacing along the c-axis allows for the delocalization of d-orbital electrons, leading to the characteristic metallic behavior of the rutile phase.

The Low-Temperature Monoclinic (M1) Phase

Upon cooling below the transition temperature, VO₂ undergoes a structural distortion to a monoclinic M1 phase with the space group P2₁/c.[1] This transition is characterized by two key atomic displacements:

-

Dimerization: The evenly spaced vanadium atoms in the rutile phase pair up, forming V-V dimers with alternating short and long distances along the original c-axis.[5][6]

-

Tilting: These V-V dimers also tilt or twist, leading to a zigzag arrangement of the vanadium chains.[3]

These structural changes double the size of the unit cell and, more importantly, lead to the opening of a bandgap of approximately 0.7 eV, resulting in the insulating behavior of the M1 phase.[7] The formation of V-V dimers is a critical aspect of the metal-insulator transition, often discussed in the context of a Peierls transition, where a one-dimensional metallic chain is unstable and undergoes a periodic lattice distortion. However, strong electron-electron correlations (Mott-Hubbard mechanism) are also considered to play a crucial role.

Quantitative Crystallographic Data

The structural differences between the monoclinic and rutile phases are quantitatively captured by their lattice parameters, bond lengths, and bond angles. The following tables summarize key crystallographic data for both phases.

| Parameter | Monoclinic (M1) Phase | Rutile (R) Phase |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2₁/c | P4₂/mnm |

| a (Å) | 5.753 | 4.555 |

| b (Å) | 4.526 | 4.555 |

| c (Å) | 5.383 | 2.856 |

| α (°) | 90 | 90 |

| β (°) | 122.61 | 90 |

| γ (°) | 90 | 90 |

| Unit Cell Volume (ų) | 119.9 | 59.0 |

Table 1: Comparison of Lattice Parameters for Monoclinic (M1) and Rutile (R) Phases of VO₂.

| Bond | Phase | Bond Length (Å) |

| V-V (dimerized) | Monoclinic (M1) | ~2.65 & ~3.12 |

| V-V (uniform) | Rutile (R) | ~2.86 |

| V-O | Monoclinic (M1) | 1.76 - 2.06 |

| V-O | Rutile (R) | ~1.92 |

Table 2: Comparison of Key Bond Lengths in Monoclinic (M1) and Rutile (R) Phases of VO₂.

Experimental Protocols for Phase Characterization

Distinguishing between the monoclinic and rutile phases of VO₂ is typically achieved through experimental techniques that are sensitive to crystal structure and vibrational modes.

X-Ray Diffraction (XRD)

Temperature-dependent X-ray diffraction is a powerful tool for observing the structural phase transition in VO₂.

Methodology:

-

Sample Preparation: A thin film or powder sample of VO₂ is mounted on a temperature-controlled stage within the XRD instrument.

-

Initial Scan: An initial XRD scan is performed at room temperature to confirm the presence of the monoclinic (M1) phase. Key diffraction peaks for the M1 phase include the (011) reflection.[7][8]

-

Temperature Ramping: The sample is heated through the transition temperature (typically from room temperature to ~100°C) in controlled steps.

-

In-situ/Operando Scans: At each temperature step, an XRD scan is collected to monitor the changes in the diffraction pattern.

-

Data Analysis: The disappearance of the monoclinic peaks and the emergence of the rutile phase peaks (e.g., the (110) reflection) are observed.[9] The change in peak positions is used to calculate the lattice parameters at different temperatures, providing clear evidence of the phase transition.

Raman Spectroscopy

Raman spectroscopy probes the vibrational modes of the crystal lattice, which are distinct for the monoclinic and rutile phases.

Methodology:

-

Sample Setup: The VO₂ sample is placed on a temperature-controlled stage under a Raman microscope.

-

Room Temperature Spectrum: A Raman spectrum is acquired at room temperature. The monoclinic M1 phase exhibits several characteristic Raman peaks, including prominent modes around 195, 224, 309, 393, and 616 cm⁻¹.[10]

-

Heating and Spectral Acquisition: The sample is heated through the transition temperature, and Raman spectra are collected at various temperature intervals.

-

Spectral Analysis: As the material transitions to the rutile phase, the sharp Raman peaks of the M1 phase broaden and eventually disappear, being replaced by the much broader and weaker features characteristic of the metallic rutile phase.[11][12] The intensity and position of specific peaks can be tracked to map the phase transition.

Visualization of the Phase Transition

The structural transformation from the monoclinic to the rutile phase is a dynamic process involving the collective movement of atoms. The following diagram illustrates the key atomic rearrangements.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Role of microstructures on the M1-M2 phase transition in epitaxial VO2 thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. prensipjournals.com [prensipjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Stabilization of the VO2(M2) Phase and Change in Lattice Parameters at the Phase Transition Temperature of WXV1–XO2 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

The Semiconductor-to-Metal Transition of Vanadium Dioxide: A Technical Guide to its Discovery and History

Abstract

Vanadium dioxide (VO2) stands as a material of immense scientific interest due to its remarkable and abrupt semiconductor-to-metal transition (SMT) near room temperature. This reversible phase change, first reported in 1959, is accompanied by dramatic alterations in the material's electrical, optical, and structural properties, exhibiting a hysteresis typical of a first-order transition. This technical guide provides a comprehensive overview of the discovery and historical investigation of VO2's phase transition, tailored for researchers, scientists, and professionals in materials science and drug development. It delves into the seminal experimental work that first characterized this phenomenon, details the experimental protocols for its study, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the fundamental mechanisms and experimental workflows through detailed diagrams.

Introduction

This compound undergoes a first-order metal-to-insulator transition (MIT) at a critical temperature (T_c) of approximately 340 K (68 °C).[1][2][3] Below this temperature, VO2 is a semiconductor with a monoclinic crystal structure (M1 phase), and above it, transforms into a metallic state with a rutile tetragonal structure (R phase).[1][3][4][5] This transition is associated with a significant change in electrical resistivity, on the order of several magnitudes, and a pronounced modification of its optical properties, particularly in the infrared spectrum.[6][7][8] The initial discovery of this sharp transition in VO2 by F. J. Morin in 1959 laid the groundwork for decades of research into the underlying physics of this phenomenon and its potential applications.[8][9][10][11] The debate between the Peierls (structurally driven) and Mott-Hubbard (electron-correlation driven) models as the primary mechanism for the transition continues to be an active area of investigation.[1][5][9]

The Pivotal Discovery and Early Investigations

The first comprehensive report on the metal-to-insulator transition in a series of vanadium oxides was published by F. J. Morin in 1959.[8][9][10][11] His work demonstrated that several of these oxides, including VO2, exhibit a sharp, thermally driven transition from a high-temperature metallic state to a low-temperature insulating state. Morin's experiments on single crystals of VO2 revealed a dramatic change in electrical conductivity at approximately 340 K.[9] He also noted the presence of a thermal hysteresis in the transition, a characteristic feature of a first-order phase transition.[9] These initial findings spurred extensive research into the nature of this transition, focusing on the interplay between the structural and electronic changes occurring in the material.

Quantitative Properties of the VO2 Phase Transition

The semiconductor-to-metal transition in this compound is characterized by significant and abrupt changes in its physical properties. The following tables summarize the key quantitative data associated with this phase change.

| Property | Insulating Phase (Monoclinic, M1) | Metallic Phase (Rutile, R) | Reference(s) |

| Crystal Structure | Monoclinic (P2₁/c) | Tetragonal (P4₂/mnm) | [4] |

| Lattice Parameters | a ≈ 5.75 Å, b ≈ 4.53 Å, c ≈ 5.38 Å, β ≈ 122.6° | a = b ≈ 4.55 Å, c ≈ 2.85 Å | [4] |

| Electrical Resistivity | High (e.g., 3.4 Ω·cm) | Low (e.g., 2.6 x 10⁻³ Ω·cm) | [6] |

| Resistivity Change | Up to 5 orders of magnitude | - | [8] |

| Transition Temperature | - | ~68 °C (341 K) | [2] |

| Hysteresis Width | - | Can vary from ~1 °C to 15 °C | [12] |

Table 1: Structural and Electrical Properties of VO2 Across the Phase Transition.

| Wavelength | Insulating Phase (Refractive Index, n + ik) | Metallic Phase (Refractive Index, n + ik) | Reference(s) |

| 1.32 µm | 3.2 + 0.6i | 1.7 + 2.4i | [13] |

| 1.55 µm | Δn ≈ 1.5 | - | [13] |

Table 2: Optical Properties of VO2 Across the Phase Transition.

Experimental Protocols

The characterization of the VO2 phase transition involves a variety of experimental techniques to probe its structural, electrical, and optical properties as a function of temperature.

Synthesis of this compound Thin Films

High-quality VO2 thin films are essential for studying the intrinsic properties of the phase transition. Several methods are commonly employed for their synthesis:

-

Pulsed Laser Deposition (PLD): This technique involves ablating a vanadium or vanadium oxide target with a high-power laser in a controlled oxygen atmosphere. The ablated material then deposits onto a heated substrate.

-

Substrate: Typically single-crystal substrates like sapphire (Al₂O₃) or titanium dioxide (TiO₂) are used to promote epitaxial growth.[14]

-

Deposition Temperature: Substrate temperatures are typically maintained in the range of 400-600 °C.

-

Oxygen Partial Pressure: The oxygen partial pressure is a critical parameter that needs to be precisely controlled to achieve the correct stoichiometry of VO2.[7][14]

-

Post-Deposition Annealing: In some cases, a post-deposition annealing step in a controlled atmosphere is performed to improve the crystallinity and stoichiometry of the film.[14]

-

-

Sputtering: In this physical vapor deposition (PVD) method, a vanadium or vanadium oxide target is bombarded with energetic ions (usually Argon), causing atoms to be ejected and deposited onto a substrate.

-

Reactive Sputtering: A vanadium metal target is sputtered in a reactive atmosphere containing both argon and oxygen. The ratio of these gases is crucial for obtaining the VO2 phase.[7]

-

Substrate Temperature: Similar to PLD, the substrate is heated to facilitate the growth of crystalline VO2.

-

-

Chemical Vapor Deposition (CVD): CVD involves the reaction of volatile precursor gases containing vanadium and oxygen on a heated substrate surface to form a solid thin film.

-

Precursors: Common vanadium precursors include vanadyl acetylacetonate (B107027) (VO(acac)₂) or vanadium tetrachloride (VCl₄).[15]

-

Carrier Gas: An inert carrier gas like argon or nitrogen is used to transport the precursor vapors to the reaction chamber.

-

Oxidizing Agent: An oxidizing agent such as oxygen or water vapor is introduced to react with the vanadium precursor.

-

-

Sol-Gel Method: This wet-chemical technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then deposited onto a substrate and converted into a gel.

-

Precursor Solution: A solution containing a vanadium precursor, such as vanadium alkoxide, is prepared.

-

Deposition: The solution is deposited on a substrate by spin-coating or dip-coating.

-

Thermal Treatment: The coated substrate is subjected to a heat treatment to remove organic components and crystallize the VO2 film.[16]

-

Characterization of the Phase Transition

-

Temperature-Dependent X-Ray Diffraction (XRD): XRD is used to study the crystal structure of the VO2 film as a function of temperature.

-

Procedure: The VO2 sample is mounted on a temperature-controlled stage within the XRD instrument. XRD patterns are collected at various temperatures, both during heating and cooling cycles, to observe the transition between the monoclinic and tetragonal phases.[9][17]

-

Data Analysis: The change in the position and intensity of the diffraction peaks provides information about the lattice parameters and the phase composition at each temperature.

-

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.

-

Procedure: A small amount of VO2 material is placed in a sample pan and heated or cooled at a constant rate alongside an empty reference pan.

-

Data Analysis: The phase transition is observed as an endothermic peak during heating and an exothermic peak during cooling, corresponding to the latent heat of the transition. The peak positions provide the transition temperatures.[9]

-

-

Temperature-Dependent Electrical Resistivity Measurement: This is a fundamental technique to characterize the electronic aspect of the phase transition.

-

Procedure: A four-point probe or a patterned two-probe setup is used to measure the electrical resistance of the VO2 film as the temperature is varied. The sample is placed on a temperature-controlled stage, and the resistance is recorded during both heating and cooling cycles.[18][19][20]

-

Data Analysis: The resistivity is calculated from the measured resistance and the film's dimensions. A plot of resistivity versus temperature clearly shows the sharp drop in resistivity at the transition temperature and the hysteresis loop.[19]

-

-

Temperature-Dependent Optical Spectroscopy (Ellipsometry or Transmittance/Reflectance): These techniques are used to probe the changes in the optical properties of VO2 during the phase transition.

-

Procedure: The VO2 film is mounted on a temperature-controlled stage, and its optical properties (e.g., refractive index, extinction coefficient, transmittance, reflectance) are measured over a range of wavelengths as a function of temperature.[21][22]

-

Data Analysis: The changes in the optical spectra, particularly in the infrared region, are correlated with the structural and electronic phase transition.[6]

-

Visualizing the Phase Transition and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and workflows related to the study of VO2's phase transition.

Caption: Relationship between the physical properties of VO2 in its insulating and metallic states.

References

- 1. Basic aspects of the metal–insulator transition in this compound VO$_{2}$: a critical review [comptes-rendus.academie-sciences.fr]

- 2. OPG [opg.optica.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. pubs.aip.org [pubs.aip.org]

- 7. arxiv.org [arxiv.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. mdpi.com [mdpi.com]

- 10. ischuller.ucsd.edu [ischuller.ucsd.edu]

- 11. scispace.com [scispace.com]

- 12. pnas.org [pnas.org]

- 13. arxiv.org [arxiv.org]

- 14. arxiv.org [arxiv.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. ipme.ru [ipme.ru]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. wu.mse.berkeley.edu [wu.mse.berkeley.edu]

- 21. researchgate.net [researchgate.net]

- 22. pubs.aip.org [pubs.aip.org]

Unraveling Electron Correlation in Vanadium Dioxide: A Technical Guide to Theoretical Models

Introduction

Vanadium dioxide (VO₂) is a prototypical strongly correlated material that exhibits a reversible metal-insulator transition (MIT) near room temperature (~340 K).[1] This transition involves a change in crystal structure from a high-temperature rutile (tetragonal) metal to a low-temperature monoclinic (M1) insulator, accompanied by a dramatic change in electrical resistivity and optical properties. The nature of this MIT has been a long-standing debate, primarily revolving around the contributions of electron-electron interactions (a Mott transition) and structural distortions (a Peierls transition).[1][2] Understanding the intricate interplay of these mechanisms is crucial for harnessing VO₂ in next-generation electronic and photonic devices. This technical guide provides an in-depth overview of the core theoretical models used to describe electron correlation in VO₂, summarizes key quantitative data, details relevant experimental protocols, and visualizes the relationships between these concepts.

Theoretical Frameworks for Electron Correlation in VO₂

The accurate theoretical description of the electronic structure of VO₂ is challenging due to the strong on-site Coulomb repulsion of the vanadium 3d electrons. Several theoretical frameworks have been developed to tackle this problem, each with varying levels of complexity and accuracy.

1.1. Density Functional Theory (DFT) and its Limitations

Standard Density Functional Theory (DFT) within the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) has been widely used to study the electronic and structural properties of materials. However, these approximations often fail to correctly describe strongly correlated systems like VO₂. For the insulating M1 phase of VO₂, both LDA and GGA predict a metallic ground state or a significantly underestimated band gap, failing to capture the insulating nature driven by strong electron correlations.[3]

1.2. DFT+U: Incorporating On-site Coulomb Interactions

To address the shortcomings of standard DFT, the DFT+U method introduces a Hubbard U term to account for the strong on-site Coulomb interaction of localized d electrons.[4][5] This approach has been more successful in describing the insulating state of VO₂. By applying an appropriate value for the effective Hubbard parameter (Ueff), DFT+U calculations can open a band gap in the M1 phase, bringing the theoretical predictions in closer agreement with experimental observations.[4][6] However, the predictive power of DFT+U is dependent on the chosen U value, which is often determined empirically.[6]

1.3. Dynamical Mean-Field Theory (DMFT)

Dynamical Mean-Field Theory (DMFT) is a more sophisticated approach that treats the local, dynamic electron-electron correlations non-perturbatively.[7] DMFT maps the complex many-body lattice problem onto a solvable quantum impurity model, which captures the temporal fluctuations of electrons.[7] When combined with DFT (in a scheme known as DFT+DMFT), this method provides a powerful tool for studying the electronic structure of strongly correlated materials like VO₂ across the MIT.[8][9] DFT+DMFT calculations have been instrumental in elucidating the role of Mott physics in the insulating phase of VO₂ and can describe the spectral weight transfer observed in photoemission experiments.[8][10]

1.4. Other Many-Body Approaches

Other advanced theoretical methods have also been applied to VO₂, including:

-

Many-Body Perturbation Theory (GW Approximation): The GW approximation provides a way to calculate the self-energy of an interacting electron system, offering a more accurate description of quasiparticle energies and band gaps compared to standard DFT.[11][12][13]

-

Cluster Perturbation Theory and Cluster Models: These methods consider a small cluster of atoms to solve the many-body problem exactly and then use perturbation theory to include the effects of the surrounding lattice.[14] These models are useful for interpreting spectroscopic data.

The ongoing debate in the field often centers on whether the MIT in VO₂ is primarily a Peierls transition , driven by the structural distortion and the opening of a band gap due to V-V dimerization, or a Mott transition , driven by electron-electron correlations that localize the d electrons.[2][15][16][17] A growing consensus suggests that both mechanisms are crucial, with the transition being described as a "correlation-assisted Peierls transition" where the structural distortion is stabilized by the strong electronic correlations.[10]

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize key quantitative parameters for VO₂ obtained from various theoretical models and experimental techniques.

Table 1: Calculated and Experimental Band Gaps of Insulating VO₂ (M1 Phase)

| Method | Band Gap (eV) | Reference |

| Theoretical | ||

| GGA/PBE | 0 | [4] |

| GGA/PBE + U (U = 5.20 eV) | 0.70 - 0.76 | [4] |

| HSE Hybrid Functional | 0.65 | [4] |

| DFT + U (Ud = 4.00 eV) | 0.60 | [4] |

| DFT + U (Ud = 3.25 eV) | 0.78 | [4] |

| Hybrid Functional Calculations | 0.6 | [18] |

| First-principles Calculations | 0.2 (initial gap opening) -> 0.8 | [2][15] |

| Experimental | ||

| Optical Absorption | 0.70 ± 0.05 | [19] |

| Photoelectron Spectrometry | 0.7 | [20] |

| General Experimental Value | 0.6 - 0.7 | [4] |

Table 2: Transition Temperatures and Other Properties of VO₂

| Property | Value | Method | Reference |

| Metal-Insulator Transition Temperature (Bulk) | ~340 K | Experimental | [1][20] |

| Transition Temperature (Thin Film on Al₂O₃) | 342 K (heating), 336 K (cooling) | Resistivity Measurement | |

| Electron Effective Mass (Insulating Phase) | ~65 m₀ | Transport Measurements | [19] |

| Electron Effective Mass (Metallic Phase) | ~2.3 m₀ | Optical Reflection | [19] |

Experimental Protocols for Probing Electron Correlation

Experimental validation is crucial for refining theoretical models of VO₂. The following sections detail the methodologies of key experimental techniques used to investigate its electronic structure.

3.1. X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the unoccupied electronic states. By tuning the incident X-ray energy around an absorption edge of an element (e.g., the Vanadium L-edge or Oxygen K-edge), transitions from core levels to unoccupied states can be measured.

-

Sample Preparation: VO₂ thin films are typically grown on substrates like sapphire (Al₂O₃) or silicon nitride (Si₃N₄). For transmission measurements, freestanding thin films are required. Powdered samples can also be used.

-

Experimental Workflow:

-

The sample is mounted in an ultra-high vacuum (UHV) chamber on a temperature-controlled stage to allow for measurements across the MIT.

-

A monochromatic X-ray beam from a synchrotron light source is incident on the sample.

-

The absorption is measured by detecting the transmitted X-rays (transmission mode) or by measuring the emitted electrons or photons (yield modes).

-

The X-ray energy is scanned across the desired absorption edge.

-

-

Data Analysis: The resulting X-ray Absorption Near Edge Structure (XANES) provides information about the local coordination, symmetry, and electronic structure of the absorbing atom.

3.2. Photoemission Spectroscopy (PES)

Photoemission Spectroscopy (PES), including X-ray Photoelectron Spectroscopy (XPS) and Angle-Resolved Photoemission Spectroscopy (ARPES), directly probes the occupied electronic states. In PES, photons of a known energy strike the sample, causing the emission of photoelectrons.

-

Sample Preparation: PES requires atomically clean surfaces. Single crystals of VO₂ are often cleaved in-situ under UHV to expose a fresh surface.[20] Thin films must be free of surface contaminants.

-

Experimental Workflow:

-

The sample is placed in a UHV chamber.

-

A monochromatic light source (e.g., X-rays for XPS, UV light for ARPES) illuminates the sample.

-

The kinetic energy and, for ARPES, the emission angle of the photoemitted electrons are measured using a hemispherical electron analyzer.

-

-

Data Analysis: The binding energy of the electrons can be determined from their kinetic energy. XPS provides information on the elemental composition and chemical states of the surface.[20] ARPES maps the electronic band structure (energy versus momentum), providing direct visualization of the Fermi surface and band dispersions.

3.3. Optical Spectroscopy

Optical spectroscopy techniques, such as optical conductivity and ellipsometry, probe the electronic transitions between occupied and unoccupied states.

-

Sample Preparation: Thin films of VO₂ on transparent substrates (e.g., sapphire) are commonly used.

-

Experimental Workflow:

-

A broadband light source is used to illuminate the sample, which is mounted on a temperature-controlled stage.

-

The reflectance and/or transmittance of the sample are measured as a function of photon energy and temperature.

-

For ellipsometry, the change in polarization of the reflected light is measured.

-

-

Data Analysis: From the measured spectra, the complex dielectric function and optical conductivity can be calculated. These properties reveal information about the band gap, interband transitions, and the presence of a Drude peak in the metallic phase, which is characteristic of free carriers.

Visualizing the Concepts

Diagrams of Signaling Pathways, Experimental Workflows, and Logical Relationships

Conclusion

The study of electron correlation in VO₂ remains an active and exciting area of research. While a complete consensus on the precise mechanism of its metal-insulator transition is yet to be reached, the synergy between advanced theoretical models like DFT+U and DFT+DMFT, and sophisticated experimental techniques such as XAS, PES, and optical spectroscopy, has significantly advanced our understanding. The prevailing view points towards a cooperative mechanism where both electronic correlations and structural distortions play critical roles. Future progress will likely depend on further refinements of theoretical approaches to more accurately capture the complex interplay of charge, spin, orbital, and lattice degrees of freedom, as well as on novel experimental techniques that can probe the material's properties on ultrafast timescales and with higher spatial and energy resolution. This continued interplay between theory and experiment will be essential for unlocking the full potential of VO₂ in future technological applications.

References

- 1. Temperature-Dependent Spectroscopic Ellipsometry and Modeling of the Optical Properties of this compound Thin Films [mdpi.com]

- 2. SGM - XAS Sample Preparation [sgm.lightsource.ca]

- 3. chem.purdue.edu [chem.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. OPG [opg.optica.org]

- 6. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 7. espublisher.com [espublisher.com]

- 8. youtube.com [youtube.com]

- 9. SXRMB - XAS Principle and Data Analysis [sxrmb.lightsource.ca]

- 10. diamond.ac.uk [diamond.ac.uk]

- 11. anl.gov [anl.gov]

- 12. Angle-Resolved Photoemission Spectroscopy (ARPES) Program [als.lbl.gov]

- 13. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Simulated 3d transition metal oxides cation K-edge XANES dataset [archive.materialscloud.org]

- 16. researchgate.net [researchgate.net]

- 17. Experimental Methods for Spin- and Angle-Resolved Photoemission Spectroscopy Combined with Polarization-Variable Laser - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.xrayabsorption.org [docs.xrayabsorption.org]

- 19. docs.xrayabsorption.org [docs.xrayabsorption.org]

- 20. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to Band Structure Calculations for M1 and R Phases of Vanadium Dioxide (VO₂)

Vanadium dioxide (VO₂) is a prototypical strongly correlated material renowned for its reversible metal-insulator transition (MIT) occurring at approximately 340 K (68°C).[1][2][3] This transition involves a structural change from a high-temperature metallic rutile (R) phase to a low-temperature insulating monoclinic (M1) phase.[3][4][5] The dramatic changes in electronic and optical properties accompanying this transition make VO₂ a promising candidate for applications in smart windows, memory devices, and optoelectronics.[3] Accurately modeling the electronic band structure of these phases is critical for understanding the underlying physics of the MIT and for designing novel devices.

This guide provides a comprehensive overview of the computational methodologies used to calculate the band structure of the M1 and R phases of VO₂, summarizes key quantitative data, and outlines the theoretical protocols for these calculations.

Crystal Structure of M1 and R Phases

The MIT in VO₂ is a first-order phase transition coupled with a structural transformation.[3] The high-temperature R phase has a tetragonal rutile crystal structure (space group P4₂/mnm).[6] In this phase, the vanadium atoms form uniform chains along the rutile c-axis.[7] Below the transition temperature, the crystal distorts into the M1 monoclinic structure (space group P2₁/c).[6] This distortion is characterized by the pairing and tilting of vanadium atoms, leading to the formation of zigzagging V-V dimers and a doubling of the unit cell.[8] This structural change is fundamental to the opening of the band gap in the M1 phase.

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference |

| M1 | Monoclinic | P2₁/c | 5.753 | 4.526 | 5.375 | 122.6 | [9] |

| R | Tetragonal | P4₂/mnm | 4.554 | 4.554 | 2.85 | 90 | [6][9] |

Table 1: Experimental Lattice Parameters for M1 and R Phases of VO₂. Note: The R phase is tetragonal, so a=b and all angles are 90°. For direct comparison with the M1 cell, the R structure can be represented in a doubled monoclinic cell.[8][9]

Computational Methodologies and Protocols

The strong electron correlation effects in VO₂, primarily from the vanadium 3d orbitals, pose a significant challenge for standard first-principles calculations.

Standard DFT calculations using local-density approximation (LDA) or generalized gradient approximation (GGA) functionals (like PBE) often fail to accurately describe the electronic structure of VO₂.[10] While these methods correctly predict the metallic nature of the R phase, they typically fail to open a band gap for the M1 phase, incorrectly predicting it to be metallic.[10] This failure is attributed to the self-interaction error in standard functionals, which cannot capture the strong on-site Coulomb repulsion of the localized V 3d electrons.

A common and computationally efficient method to correct for strong correlation is the DFT+U approach. This method adds an on-site Coulomb repulsion term (the Hubbard U parameter) to the DFT Hamiltonian for localized d or f electrons.

Protocol:

-

Functional: The Perdew-Burke-Ernzerhof (PBE) form of GGA is commonly used in conjunction with the Hubbard U correction.[6]

-

Hubbard U Parameter: The choice of the U value is crucial and a subject of debate, with reported values for vanadium ranging widely.[1] A U value of around 3-4 eV is frequently used to reproduce the experimental band gap of the M1 phase.[11] For instance, some studies have used U = 2.5 eV[6], while others have found values of 1.5 eV[1] or 5.20 eV[10] to be effective in specific contexts. The value is often chosen to match the experimental band gap or other physical properties.

-

Software: Calculations are typically performed using plane-wave DFT codes like VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

-

Pseudopotentials: Projector augmented wave (PAW) or ultra-soft pseudopotentials are used to describe the interaction between core and valence electrons.[6]

-

Calculation Parameters:

-

Plane-wave cutoff energy: A typical cutoff energy is around 340 eV or higher to ensure convergence.[6]

-

k-point sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the grid depends on the cell size; for example, a 3x3x3 k-point mesh might be used for the M1 phase PDOS calculation.[6]

-

Convergence Criteria: Geometry optimization is performed until residual forces on the atoms are typically below 0.03 eV/Å.[6]

-

Hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE) functional, provide a more rigorous and often more accurate approach. They mix a portion of exact Hartree-Fock (HF) exchange with a GGA exchange-correlation functional, which can significantly improve the description of band gaps in strongly correlated materials without an empirically chosen U parameter. Hybrid functional calculations have successfully reproduced the electronic and magnetic properties of the M1, M2, and R phases of VO₂.[3] The HSE functional can correctly reproduce the experimental band gap of approximately 0.6-0.7 eV.[3][10][12]

Protocol:

-

Functional: HSE06 is the most commonly used hybrid functional for this purpose.

-

Software/Parameters: The computational cost of hybrid functional calculations is significantly higher than DFT+U. The setup regarding pseudopotentials, cutoff energy, and k-point sampling is similar, but requires more substantial computational resources.

Comparative Analysis of Band Structure Results

The primary goal of these calculations is to accurately model the electronic states of both VO₂ phases: metallic for R and insulating for M1.

-

R (Rutile) Phase: All major computational methods (GGA, GGA+U, HSE) correctly predict the R phase to be metallic, with bands crossing the Fermi level and no band gap. The density of states at the Fermi level is primarily composed of V 3d orbitals.

-

M1 (Monoclinic) Phase: The key differentiator for the methods is their ability to predict the insulating nature of the M1 phase. The V-V dimerization in the M1 structure leads to a splitting of the V 3d bands. Specifically, one d-orbital band parallel to the V-V chains (d//) is fully occupied and pushed into the valence band, while the corresponding antibonding d//* and other π* bands form the conduction band, opening a gap at the Fermi level.[6]

| Method | Parameters | Calculated Band Gap (eV) | Experimental Band Gap (eV) |

| GGA/PBE | - | ~0 | 0.6 - 0.7[3] |

| GGA+U (PBE+U) | U = 2.5 eV | 1.10 | 0.6 - 0.7[3] |

| GGA+U (PBE+U) | U = 3.4 eV | ~0.6-0.7 | 0.6 - 0.7[3] |

| meta-GGA+U (RSCAN+U) | U = 1.3 eV | 0.693 | 0.6 - 0.7[13][14] |

| Hybrid Functional (HSE) | - | 0.63 - 0.65 | 0.6 - 0.7[3][10] |

Table 2: Comparison of Calculated and Experimental Band Gaps for the VO₂ M1 Phase. The table highlights how methods incorporating corrections for electron correlation (DFT+U, HSE) are necessary to reproduce the experimental insulating state.

Visualizations

Caption: Workflow for first-principles band structure calculations of VO₂.

Caption: Relationship between temperature, structure, and electronic state in VO₂.

References

- 1. researchgate.net [researchgate.net]

- 2. An abnormal phase transition behavior in VO2 nanoparticles induced by an M1–M2–R process: two anomalous high (>68 °C) transition temperatures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. osti.gov [osti.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Stabilization of the VO2(M2) Phase and Change in Lattice Parameters at the Phase Transition Temperature of WXV1–XO2 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Insights into first-principles characterization of the monoclinic VO2(B) polymorph via DFT + U calculation: electronic, magnetic and optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iris.univpm.it [iris.univpm.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Vanadium dioxide polymorphs and their stability

An In-depth Technical Guide to the Polymorphs of Vanadium Dioxide and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This compound (VO₂) is a highly researched material due to its remarkable metal-insulator transition (MIT) near room temperature, a property that opens doors for numerous applications in electronics, smart windows, and energy storage.[1][2] This transition involves a change from a low-temperature insulating monoclinic phase to a high-temperature metallic rutile phase, accompanied by significant changes in its electrical and optical properties.[3] However, VO₂ can exist in various polymorphic structures, each with distinct properties and stability ranges.[1] Understanding these polymorphs and the factors governing their stability is crucial for harnessing their full potential. This guide provides a comprehensive overview of the key VO₂ polymorphs, their synthesis, stability, and the intricate relationships between them.

Overview of this compound Polymorphs

This compound can crystallize into several stable and metastable phases, including M1, M2, R, A, B, C, D, P, X, and O.[1][3][4] The most commonly studied polymorphs are the monoclinic M1 phase, which is insulating, and the tetragonal rutile (R) phase, which is metallic. The transition between these two phases is the basis for many of VO₂'s applications.[3] Other notable polymorphs include the metastable VO₂(A), VO₂(B), and VO₂(M2) phases, which can be stabilized through various synthesis techniques and exhibit unique electronic and structural properties.[3][5][6]

Quantitative Data of Key VO₂ Polymorphs

The structural and physical properties of the different VO₂ polymorphs are summarized in the tables below for easy comparison.

Table 1: Lattice Parameters of Common VO₂ Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| VO₂(M1) | Monoclinic | P2₁/c | 5.74 | 4.52 | 5.37 | 122.6 | [4][7] |

| VO₂(R) | Tetragonal | P4₂/mnm | 4.552 | 4.552 | 2.851 | 90 | [8] |

| VO₂(A) | Tetragonal | P4₂/nmc | 8.44 | 8.44 | 7.66 | 90 | [4] |

| VO₂(B) | Monoclinic | C2/m | 12.03 | 3.69 | 6.42 | 106.6 | [4] |

| VO₂(M2) | Monoclinic | C2/m | - | - | - | 91.88 | [3] |

Table 2: V-V Distances in Different VO₂ Polymorphs

| Polymorph | V-V Distance (Å) | Description | Reference |

| VO₂(M1) | 2.65 & 3.12 | Alternating V-V distances in zigzag chains | [8] |

| VO₂(R) | 2.85 | Uniform V-V chains along the c-axis | [4] |

| VO₂(A) | 2.77, 3.10, 3.25 | Smallest V-V distance is 2.77 Å | [4] |

| VO₂(B) | 3.00 | Zigzag V-V metallic chains | [4] |

Table 3: Metal-Insulator Transition (MIT) Temperatures of VO₂ Polymorphs

| Polymorph/Dopant | Transition Temperature (°C) | Hysteresis Width (°C) | Morphology/Condition | Reference |

| Pristine VO₂(M) | 67.56 (heating), 58.81 (cooling) | 8.75 | Asterisk-like | [9] |

| Pristine VO₂(M) | 72.66 (heating), 59.59 (cooling) | 13.07 | Urchin-like | [9] |

| Pristine VO₂(M) | 68.40 (heating), 59.64 (cooling) | 8.76 | Multifaceted spherical-like | [9] |

| Pristine VO₂ | ~68 | - | Thin film | [3] |

| W-doped VO₂ | ~36 | - | Thin film | [10] |

| Al³⁺-doped VO₂ | ~40 | - | Thin film | [10] |

| Pristine VO₂ Nanoparticles | 65.1 | - | - | [2] |

| Heat-treated VO₂ Nanoparticles | 74 and 84 | - | Two transition temperatures observed | [2] |

| Coexistent VO₂(M) and VO₂(B) | ~72 (345 K) | - | Dₘ thin film | [11] |

| Coexistent VO₂(M) and VO₂(B) | ~84 (357 K) | - | Dₘ₋ₑ thin film | [11] |

| Coexistent VO₂(M) and VO₂(B) | ~87 (360 K) | - | Dₑ₋ₘ thin film | [11] |

Stability and Phase Transitions of VO₂ Polymorphs

The stability of a particular VO₂ polymorph is a delicate balance of thermodynamic and kinetic factors, which can be influenced by temperature, pressure, strain, and doping.

Thermodynamic Stability and Inter-polymorph Transformations

The monoclinic M1 and rutile R phases are the most stable polymorphs under ambient conditions.[1] Other phases like VO₂(A) and VO₂(B) are metastable and can be synthesized under specific conditions, often transforming to the more stable M1 or R phases upon heating.[5][9] For instance, VO₂(B) can be converted to VO₂(M) through a post-annealing process.[9] The transformation from VO₂(B) to VO₂(R) is a reconstructive process, meaning there is no direct orientation relationship between the two phases.[12]

Caption: Phase transformations between different VO₂ polymorphs.

Influence of External Factors on Stability

-

Pressure: Hydrostatic pressure can induce phase transitions in VO₂. The pressure-temperature phase diagram reveals the existence of additional high-pressure phases like M1' (insulating), X (metallic), and O (metallic).[13][14][15]

-

Doping: Introducing dopants such as tungsten (W) or molybdenum (Mo) can significantly alter the stability of different phases and modulate the MIT temperature.[8][10][16] For example, Mo doping has been shown to stabilize the rutile (R) phase.[8] W-doping is a common method to lower the MIT temperature for applications like smart windows.[10]

-

Strain: Epitaxial strain from the substrate during thin film growth can be used to selectively stabilize certain polymorphs.[1][5] The choice of substrate and its crystallographic orientation plays a crucial role in determining the resulting VO₂ phase.

Caption: External factors influencing the stability of VO₂ polymorphs.

Experimental Protocols for Synthesis

A variety of methods are employed to synthesize different VO₂ polymorphs, each offering control over crystallinity, morphology, and phase purity.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile, cost-effective, and scalable method for producing various metal oxide nanostructures, including different polymorphs of VO₂.[9][17]

-

Protocol for VO₂(M) Nanoparticles:

-

Precursor Preparation: A common precursor is vanadium pentoxide (V₂O₅).

-

Reaction Mixture: V₂O₅ is mixed with a reducing agent (e.g., oxalic acid, hydrazine) and a solvent (e.g., water, ethanol) in a Teflon-lined stainless-steel autoclave.[9][18][19]

-

Hydrothermal Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 160-260°C) for a defined duration (e.g., 24 hours).[18][19]

-

Product Collection: After cooling to room temperature, the product is collected by centrifugation, washed with deionized water and ethanol, and dried.

-

Post-treatment (optional): In some cases, a post-annealing step under an inert atmosphere (e.g., N₂) is required to convert metastable phases like VO₂(B) to the desired VO₂(M) phase.[9]

-

-

Controlling Factors: The final polymorph and morphology are highly sensitive to experimental parameters such as:

Caption: Generalized workflow for hydrothermal synthesis of VO₂.

Pulsed Laser Deposition (PLD)

PLD is a powerful technique for growing high-quality, epitaxial thin films of VO₂ polymorphs.[1][4]

-

Protocol for VO₂ Thin Films:

-

Target: A vanadium metal or V₂O₅ target is used.[4]

-

Substrate: A single-crystal substrate (e.g., SrTiO₃, sapphire) is heated to a specific temperature (e.g., 500°C).[20]

-

Deposition: A high-power pulsed laser ablates the target material, creating a plasma plume that deposits onto the substrate.

-

Atmosphere: The deposition is carried out in a controlled atmosphere, typically a low pressure of oxygen.

-

Control Parameters: The resulting phase is determined by parameters like substrate temperature, oxygen partial pressure, and laser frequency, which influences the arrival rate of atoms to the substrate.

-

Other Synthesis Methods

-

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): These methods use volatile vanadium precursors like vanadium oxy-tri-isopropoxide (VTIP) or VOCl₃ to deposit uniform thin films.[4]

-

Sol-Gel Method: This technique involves the formation of a sol from precursors, which is then deposited and heat-treated to form the desired VO₂ phase.[4]

-

Annealing/Calcination: This is often a crucial post-synthesis step to induce phase transformations. For example, VO₂(D) can be converted to VO₂(M) by calcination at temperatures between 250-600°C.[18]

Characterization Techniques

Several analytical techniques are essential for identifying the polymorph, morphology, and properties of synthesized VO₂ materials:

-

X-ray Diffraction (XRD): Used to determine the crystal structure and identify the specific polymorph.[10][21]

-